4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide
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Overview
Description
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene sulfonamide core with a chloronitrophenoxy substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the chloronitrophenoxy intermediate. This intermediate is then reacted with naphthalene-1-sulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloronitrophenoxy moiety can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can lead to a wide range of functionalized naphthalene sulfonamides.
Scientific Research Applications
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
- (2-Chloro-4-nitrophenoxy)acetic acid
- 14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide
Uniqueness
Compared to similar compounds, 4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide stands out due to its unique naphthalene sulfonamide core, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Properties
CAS No. |
83054-13-1 |
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Molecular Formula |
C18H15ClN2O5S |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H15ClN2O5S/c1-20(2)27(24,25)18-10-9-16(13-5-3-4-6-14(13)18)26-17-8-7-12(21(22)23)11-15(17)19/h3-11H,1-2H3 |
InChI Key |
MOPCFYRYUZCGRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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